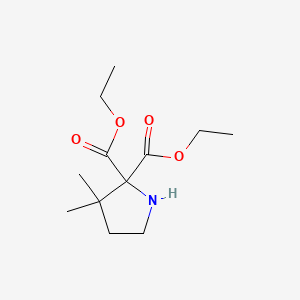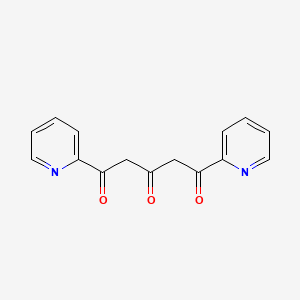
1,5-dipyridin-2-ylpentane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dipyridin-2-ylpentane-1,3,5-trione is an organic compound with the molecular formula C15H12N2O3. It is a solid, typically appearing as a colorless to pale yellow crystalline substance. This compound is known for its unique structure, which includes two pyridine rings attached to a pentane backbone with three ketone groups. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-dipyridin-2-ylpentane-1,3,5-trione can be synthesized through the reaction of ethyl-2-pyridinecarboxylate with acetone. This reaction involves the formation of a β-diketone intermediate, which undergoes further reactions to yield the desired product . The reaction conditions typically include the use of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-dipyridin-2-ylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often involving the pyridine rings.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-dipyridin-2-ylpentane-1,3,5-trione has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with metal ions
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Wirkmechanismus
The mechanism of action of 1,5-dipyridin-2-ylpentane-1,3,5-trione involves its ability to coordinate with metal ions. The compound’s pyridine rings and ketone groups provide multiple binding sites, allowing it to form stable complexes with various metals. These metal complexes can then participate in catalytic reactions, facilitate electron transfer processes, or interact with biological molecules. The specific molecular targets and pathways depend on the metal ion and the context of the reaction or application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylacetone: A β-diketone with similar coordination properties but lacks the pyridine rings.
2,2’-Bipyridine: Contains two pyridine rings but lacks the ketone groups.
1,3-Diphenyl-1,3-propanedione: Another β-diketone with aromatic rings but different electronic properties.
Uniqueness
1,5-dipyridin-2-ylpentane-1,3,5-trione is unique due to its combination of pyridine rings and β-diketone structure. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse metal complexes compared to similar compounds. Its ability to act as both a ligand and a reactive intermediate makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
128143-87-3 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1,5-dipyridin-2-ylpentane-1,3,5-trione |
InChI |
InChI=1S/C15H12N2O3/c18-11(9-14(19)12-5-1-3-7-16-12)10-15(20)13-6-2-4-8-17-13/h1-8H,9-10H2 |
InChI-Schlüssel |
UXCBOWMRKBJEGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


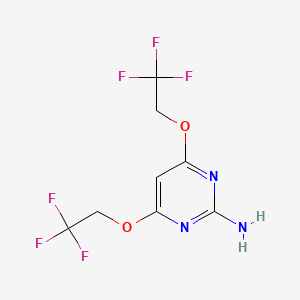
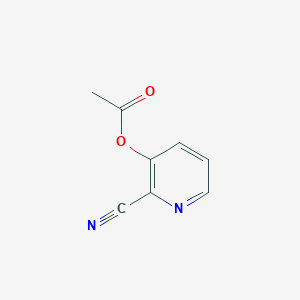
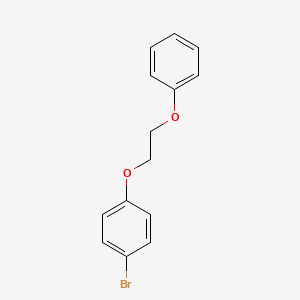
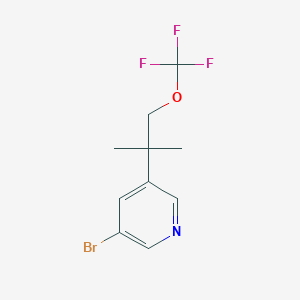
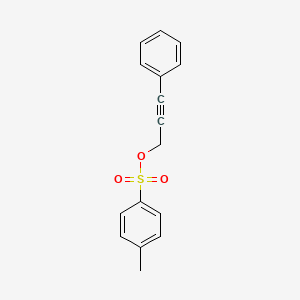
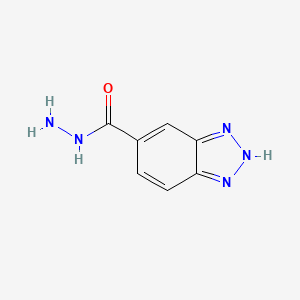
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B8610814.png)
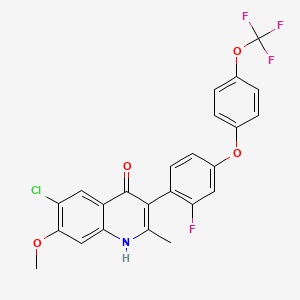
![tert-butyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8610820.png)
![2-[4-(Methanesulfonyl)phenyl]-6-methoxy-1-(4-nitrophenoxy)naphthalene](/img/structure/B8610824.png)
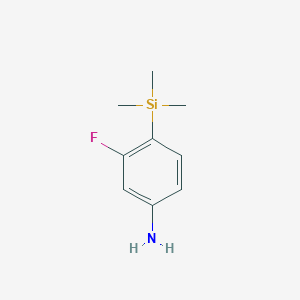
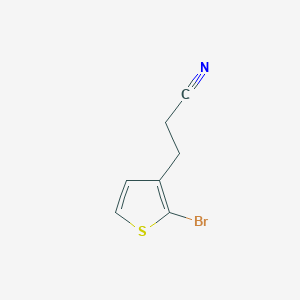
![6-(2-bromoacetyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8610879.png)
